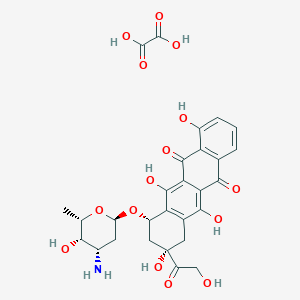![molecular formula C16H18O4S4 B13856161 S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate: is an organic compound with the molecular formula C3H8O4S4. It is known for its unique structure, which includes a biphenyl core linked by methylene bridges to sulfonothioate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate typically involves the reaction of biphenyl derivatives with sulfonating agents. One common method is the mechanochemical sulfonation of aromatic compounds using NaHSO4·H2O and P2O5 under high-speed ball milling conditions . This process generates sulfonic acids in situ, which then react with biphenyl derivatives to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar mechanochemical processes, scaled up to accommodate larger quantities. The use of high-speed ball milling is advantageous due to its efficiency, higher product yields, and elimination of harmful organic solvents .
Análisis De Reacciones Químicas
Types of Reactions: S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides .
Aplicaciones Científicas De Investigación
S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate involves its interaction with specific molecular targets and pathways. As a sulfonothioate, it can act as an alkylating agent, reacting with nucleophilic sites within cells. This interaction can lead to the modification of proteins and nucleic acids, affecting various cellular processes .
Comparación Con Compuestos Similares
Biphenyl: An organic compound with a similar biphenyl core but lacking the sulfonothioate groups.
Methanesulfonothioic acid, S,S’-methylene ester: A related compound with a similar sulfonothioate structure but different substituents.
Uniqueness: S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate is unique due to its combination of a biphenyl core and sulfonothioate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C16H18O4S4 |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
1-(methylsulfonylsulfanylmethyl)-4-[4-(methylsulfonylsulfanylmethyl)phenyl]benzene |
InChI |
InChI=1S/C16H18O4S4/c1-23(17,18)21-11-13-3-7-15(8-4-13)16-9-5-14(6-10-16)12-22-24(2,19)20/h3-10H,11-12H2,1-2H3 |
Clave InChI |
MAPLOTAZHYXGIC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)SCC1=CC=C(C=C1)C2=CC=C(C=C2)CSS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)





![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)




![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

